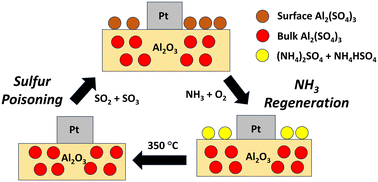Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst†
Catalysis Science & Technology Pub Date: 2023-10-30 DOI: 10.1039/D3CY01153D
Abstract
Sulfur poisoning is a ubiquitous challenge in diesel emission control. This study examines the potential for in situ, reactive regeneration of a SOx (x = 2, 3) poisoned, low loading Pt/Al2O3 (0.1 wt%) washcoated monolith, representative of the catalytic oxidation function of the ammonia slip catalyst (ASC). A combination of light-off, temperature-programmed reaction, and DRIFTS experiments are conducted to characterize and understand NH3 regeneration of the poisoned Pt catalyst. Systematic variation in the temperature ramp rate and reactive feed composition (NH3, O2, SO2) for fresh and poisoned catalysts reveals significant deactivation from sulfur exposure as well as the viability of NH3 as a regenerant. DRIFTS measurements show the accumulation of surface ammonium sulfates and bisulfates during exposure to NH3 at 200 째C. During an ensuing temperature ramp mimicking engine warmup, the presence of NH3 serves to regenerate the S-poisoned catalyst in a unique way. A mechanism is proposed that explains the restoration of the poisoned catalytic activity. Al2(SO4)3 formed during SOx exposure is converted to (NH4)2(SO4) in the presence of NH3 and decomposes by 350 째C during a subsequent temperature ramp, releasing NH3 and SO2. During a cofeed of SO2 and NH3 on the fresh catalyst only ammonium sulfate or bisulfate is detected. The findings suggest that NH3 is a formidable reagent to enable conversion of thermodynamically stable aluminum sulfate to less stable ammonium sulfate, offering a potentially practical method for low temperature in situ regeneration of Pt-containing catalysts in the diesel emission control system.


Recommended Literature
- [1] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [2] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [3] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [4] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [5] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [6] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [7] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [8] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [9] Unexpectedly large binding constants of azulenes with fullerenes†
- [10] Synthesis of n-type SiC nanowires with tailored doping levels

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 151055-86-6









